Hexadiline HCl
Description
Hexadiline HCl is a hydrochloride salt of Hexadiline, a nitrogen-containing organic compound. The hydrochloride form enhances its solubility and stability, a common modification for amines or heterocyclic compounds to improve bioavailability or reactivity in reactions .
Properties
Molecular Formula |
C19H33N.HCl |
|---|---|
Molecular Weight |
311.93 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Hexadiline HCl vs. n-Hexylamine and Aniline
This compound shares functional group similarities with primary amines like n-Hexylamine and Aniline (). However, key distinctions arise in reactivity:
- n-Hexylamine: A straight-chain aliphatic amine.
- Aniline: An aromatic amine. Forms stable diazonium salts with HNO₂, which couple with β-naphthol to yield orange-red azo dyes, a reaction absent in aliphatic amines like this compound .
- This compound : Structural complexity (likely branched or cyclic) may alter its diazotization behavior. Its HCl salt form suggests higher solubility in polar solvents compared to neutral amines.
Table 1: Comparative Reactivity of Amine Derivatives
| Compound | Diazonium Salt Formation | Azo Dye Formation | Solubility in Water (HCl Salt) |
|---|---|---|---|
| n-Hexylamine | No | No | Moderate |
| Aniline | Yes | Yes | Low (improves with HCl salt) |
| This compound | Likely No* | No | High |
Comparison with Hexamethylene Diisocyanate
Hexamethylene Diisocyanate (), though structurally distinct (isocyanate vs. amine-HCl), shares industrial relevance as a polymer precursor. Contrasting features:
- Reactivity : Diisocyanates undergo polyaddition with alcohols, while this compound’s amine group may participate in nucleophilic substitutions.
- Hazards : Diisocyanates are respiratory irritants (GHS 1.0 classification), whereas this compound’s safety profile remains uncharacterized in the evidence.
Q & A
Q. Basic Research Focus
- Detailed Methods : Specify equipment models (e.g., Agilent 1260 HPLC), software versions, and reagent sources (e.g., Sigma-Aldrix grade) .
- Supplementary Data : Include raw datasets, instrument parameters, and step-by-step protocols in machine-readable formats (e.g., .csv, .txt) .
- Version Control : Track revisions to protocols using tools like GitLab to maintain transparency .
What strategies are effective in integrating computational modeling with experimental data for this compound's mechanism of action?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., binding free energy calculations) using software like GROMACS .
- Validation : Cross-check computational predictions with in vitro assays (e.g., IC50 measurements in enzyme inhibition studies) .
- Data Fusion : Apply machine learning (e.g., random forests) to identify key descriptors linking structural features to activity .
How should researchers conduct a literature review to identify gaps in this compound's pharmacological studies?
Q. Basic Research Focus
- Database Searches : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound pharmacokinetics," "metabolites") and Boolean operators .
- Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., peer-reviewed articles from 2010–2025) and document excluded works with justification .
- Gap Analysis : Map findings to identify understudied areas (e.g., long-term toxicity, drug-drug interactions) using tools like PRISMA flowcharts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
